molecular formula C11H16N2O5 B6597249 ethyl3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate CAS No. 2260936-39-6

ethyl3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate

Cat. No.: B6597249
CAS No.: 2260936-39-6
M. Wt: 256.25 g/mol
InChI Key: IKHLDZHANQNTMR-UHFFFAOYSA-N
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Description

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate is a chemical compound with the molecular formula C11H16N2O5 and a molecular weight of 256.26 g/mol . It is commonly used in organic synthesis, particularly in the preparation of various derivatives and intermediates. The compound is characterized by its oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

The synthesis of ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate typically involves the reaction of ethyl 3-amino-1,2-oxazole-4-carboxylate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the Boc-protected amino oxazole derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then interact with the target molecule. This interaction can lead to the inhibition or activation of the target, depending on the specific application .

Comparison with Similar Compounds

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate can be compared with similar compounds such as:

The uniqueness of ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate lies in its specific structure, which allows for selective reactions and interactions with various molecular targets.

Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-5-16-9(14)7-6-17-13-8(7)12-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHLDZHANQNTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CON=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260936-39-6
Record name ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate
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